molecular formula C12H19N B8067164 1-(3-tert-Butyl-phenyl)-ethylamine

1-(3-tert-Butyl-phenyl)-ethylamine

Cat. No.: B8067164
M. Wt: 177.29 g/mol
InChI Key: JAUXBJVPSMUQRD-UHFFFAOYSA-N
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Description

1-(3-tert-Butyl-phenyl)-ethylamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-tert-Butyl-phenyl)-ethylamine typically involves the alkylation of 3-tert-butylphenylacetonitrile followed by reduction. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the alkylation process. The reduction step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 1-(3-tert-Butyl-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, Pd/C with hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed:

    Oxidation: Imines, amides.

    Reduction: Saturated amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-tert-Butyl-phenyl)-ethylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1-(3-tert-Butyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The ethylamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

  • 1-(4-tert-Butyl-phenyl)-ethylamine
  • 1-(2-tert-Butyl-phenyl)-ethylamine
  • 1-(3-tert-Butyl-phenyl)-propylamine

Comparison: 1-(3-tert-Butyl-phenyl)-ethylamine is unique due to the position of the tert-butyl group on the phenyl ring, which can significantly affect its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different steric and electronic properties, leading to variations in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

1-(3-tert-butylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUXBJVPSMUQRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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